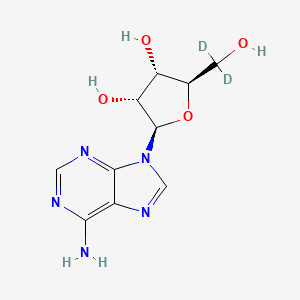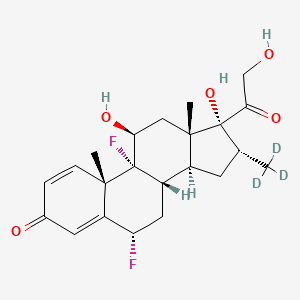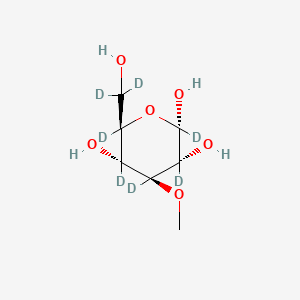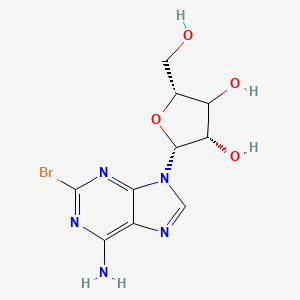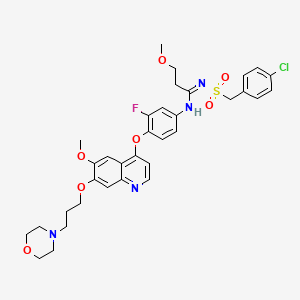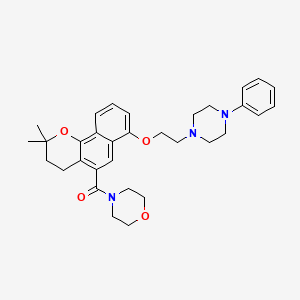
AcrB-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AcrB-IN-1 is a potent inhibitor of the AcrB protein, which is a component of the AcrAB-TolC multidrug efflux pump in Escherichia coli. This efflux pump is responsible for expelling a wide range of toxic substances, including antibiotics, out of the bacterial cell, thereby contributing to multidrug resistance. This compound has been studied for its potential to reverse bacterial multidrug resistance by inhibiting the function of the AcrB protein .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of AcrB-IN-1 involves the preparation of benzochromene derivatives. One of the reported methods includes the use of specific reagents and conditions to achieve the desired compound. For instance, the synthesis may involve the use of benzoic acid derivatives, chromene derivatives, and various catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
AcrB-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while reduction may yield reduced derivatives with different functional groups .
Applications De Recherche Scientifique
AcrB-IN-1 has a wide range of scientific research applications, including:
Mécanisme D'action
AcrB-IN-1 exerts its effects by binding to the AcrB protein, thereby inhibiting its function. The AcrB protein is part of the AcrAB-TolC efflux pump, which expels toxic substances out of the bacterial cell. By inhibiting AcrB, this compound prevents the efflux of antibiotics and other toxic compounds, leading to an accumulation of these substances inside the bacterial cell. This accumulation enhances the efficacy of antibiotics and helps in overcoming bacterial resistance .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds to AcrB-IN-1 include:
Pyranopyridines (MBX series): These are potent inhibitors of the AcrB protein and have shown significant activity in reversing bacterial resistance.
Pyridylpiperazine (BDM88855): This compound also inhibits the AcrB protein but has a different mode of action compared to this compound.
Uniqueness of this compound
This compound is unique in its ability to effectively inhibit the AcrB protein without disrupting the bacterial inner membrane. This selective inhibition makes it a promising candidate for combination therapies with existing antibiotics to combat multidrug-resistant bacterial infections .
Propriétés
Formule moléculaire |
C32H39N3O4 |
|---|---|
Poids moléculaire |
529.7 g/mol |
Nom IUPAC |
[2,2-dimethyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydrobenzo[h]chromen-5-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C32H39N3O4/c1-32(2)12-11-26-28(31(36)35-18-20-37-21-19-35)23-27-25(30(26)39-32)9-6-10-29(27)38-22-17-33-13-15-34(16-14-33)24-7-4-3-5-8-24/h3-10,23H,11-22H2,1-2H3 |
Clé InChI |
XXCDSWYDXQITBG-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC2=C(C=C3C(=C2O1)C=CC=C3OCCN4CCN(CC4)C5=CC=CC=C5)C(=O)N6CCOCC6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408544.png)
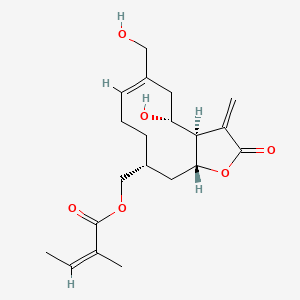
![2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid](/img/structure/B12408559.png)
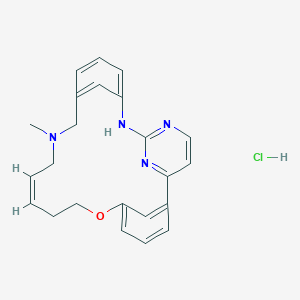

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione](/img/structure/B12408581.png)
